Boc-Val-Ala-PAB-Cl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

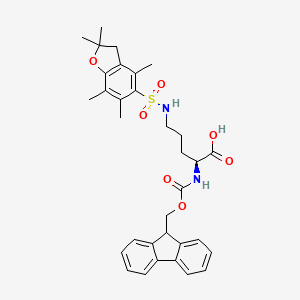

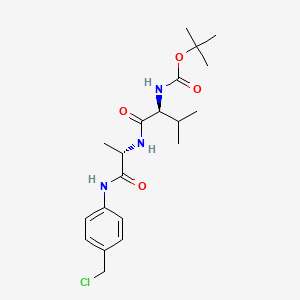

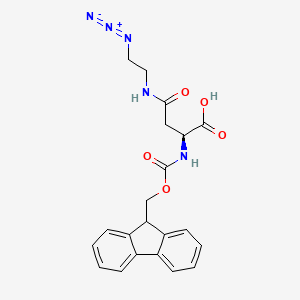

“Boc-Val-Ala-PAB-Cl” is a cleavable ADC linker . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma, making this a potent strategy in ADC linker design . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The synthesis of “this compound” involves the development of Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides . Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

Molecular Structure Analysis

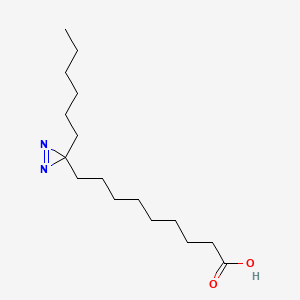

The molecular structure of “this compound” is C20H30ClN3O4 . It is a key component in the function of ADCs .

Chemical Reactions Analysis

“this compound” is effectively cleaved by lysosomal proteolytic enzymes . The Boc group can be deprotected under mild acidic conditions to form the free amine . The Val-Ala will specifically be cleaved by Cathepsin B .

Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C20H30ClN3O4 . More detailed physical and chemical properties may be found in specialized databases .

作用机制

Target of Action

Boc-Val-Ala-PAB-Cl, also known as MFCD34180807, is primarily used as a linker in the formation of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the enzyme Cathepsin B , which is present in the lysosomes of cells .

Mode of Action

The compound interacts with its target, Cathepsin B, through a specific cleavage process . The Val-Ala dipeptide in the compound is specifically cleaved by Cathepsin B . This cleavage is a crucial step in the release of the ADC payload within the target cells .

Pharmacokinetics

The compound is designed to be highly stable in human plasma, which enhances its bioavailability . The Val-Ala dipeptide in the compound is effectively cleaved by lysosomal proteolytic enzymes, but remains stable in human plasma . This stability in the bloodstream and specificity for lysosomal cleavage is a potent strategy in ADC linker design .

Result of Action

The cleavage of this compound by Cathepsin B in the lysosome leads to the release of the ADC payload within the cell . This intracellular release of the payload allows for targeted cytotoxic action, reducing off-target effects and improving the therapeutic index .

Action Environment

The action of this compound is influenced by the cellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s action . Furthermore, the stability of the compound in human plasma allows it to circulate and reach the target cells effectively . The compound’s design allows for specific action in the lysosomal environment, enhancing its efficacy and stability .

实验室实验的优点和局限性

One of the main advantages of using Boc-Val-Ala-PAB-Cl in scientific research is that it is a stable, synthetic peptide that can be used in a variety of experiments. Additionally, it is relatively easy to synthesize and can be used in a variety of concentrations. However, there are also some limitations to using this compound in scientific research. For example, it is not known exactly how the peptide works, which can make it difficult to interpret the results of experiments. Additionally, it is not known how the peptide interacts with other molecules, which can make it difficult to predict the effects of the peptide in certain situations.

未来方向

There are a number of potential future directions for the use of Boc-Val-Ala-PAB-Cl in scientific research. One potential direction is to further investigate the mechanism of action of the peptide, in order to better understand how it works and how it interacts with other molecules. Additionally, further research could be done to explore the potential of this compound as a drug delivery system, as well as to further investigate its potential applications in the development of new drugs and therapeutics. Additionally, further research could be done to explore the potential of this compound as a tool for studying the binding of small molecules to proteins, as well as for studying the activity of enzymes. Finally, further research could be done to explore the potential of this compound as a model peptide for studying the structure and properties of peptides.

合成方法

Boc-Val-Ala-PAB-Cl is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the use of a polystyrene resin to which the peptide is attached. The peptide is then synthesized by the addition of amino acids one by one in a stepwise fashion. The amino acids are added to the resin in the presence of a base, such as a tertiary amine, and a coupling reagent, such as dicyclohexylcarbodiimide. After each step, the peptide is cleaved from the resin, allowing for the synthesis of the peptide in its desired form.

科学研究应用

Boc-Val-Ala-PAB-Cl has been used in a variety of scientific research studies. It has been used as a model peptide to study the structure and properties of peptides, as well as to study the mechanism of action of peptides. It has also been used as a tool to study the binding of small molecules to proteins, as well as to study the activity of enzymes. Additionally, this compound has been used in the development of new drugs and therapeutics, as it has been found to have potential for use as a drug delivery system.

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O4/c1-12(2)16(24-19(27)28-20(4,5)6)18(26)22-13(3)17(25)23-15-9-7-14(11-21)8-10-15/h7-10,12-13,16H,11H2,1-6H3,(H,22,26)(H,23,25)(H,24,27)/t13-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHCPGVIPPEVCQ-BBRMVZONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)